molecular formula C20H24N10NaO19P4 B039113 P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt CAS No. 112968-03-3

P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt

Cat. No. B039113
M. Wt: 855.3 g/mol
InChI Key: HIWCMWPDMKCOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt, commonly known as Ap4A, is a naturally occurring molecule that is involved in various biological processes. It was first discovered in the late 1960s and has since been the subject of extensive research. Ap4A is a dinucleotide consisting of two adenosine monophosphate (AMP) molecules joined by a pyrophosphate bond.

Mechanism Of Action

The mechanism of action of Ap4A is complex and not fully understood. It is known to interact with a variety of proteins, including ion channels, enzymes, and transcription factors. Ap4A has been shown to modulate the activity of these proteins by binding to specific sites and inducing conformational changes. It has also been shown to activate certain signaling pathways, such as the MAPK/ERK pathway.

Biochemical And Physiological Effects

Ap4A has been shown to have a variety of biochemical and physiological effects. It has been shown to increase intracellular calcium levels, modulate neurotransmitter release, and regulate ion channel activity. Ap4A has also been shown to induce DNA repair and regulate gene expression. In addition, it has been implicated in the regulation of immune response and inflammation.

Advantages And Limitations For Lab Experiments

Ap4A has several advantages for lab experiments, including its stability and ease of synthesis. It is also readily available from commercial sources. However, there are some limitations to working with Ap4A. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its effects can be cell type-specific, which can complicate experimental design.

Future Directions

There are several future directions for Ap4A research. One area of interest is its potential as a therapeutic target. Ap4A has been shown to be involved in various disease processes, including cancer and cardiovascular disease. Identifying specific targets for Ap4A modulation could lead to the development of novel therapies. Another area of interest is its potential as a diagnostic marker. Ap4A levels have been shown to be altered in certain disease states, suggesting that it could be used as a biomarker for disease diagnosis. Finally, further research is needed to fully understand the mechanism of action of Ap4A and its effects on different cell types and tissues. This could lead to a more complete understanding of its role in various biological processes.

Synthesis Methods

Ap4A can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of adenosine monophosphate with periodate oxidized sodium salt, while enzymatic synthesis involves the action of specific enzymes that catalyze the formation of Ap4A from P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt. The enzymatic synthesis of Ap4A is more commonly used in research due to its higher yield and specificity.

Scientific Research Applications

Ap4A has been shown to be involved in various biological processes, including cell signaling, DNA repair, and immune response. It has also been implicated in the regulation of ion channels and neurotransmitter release. Ap4A has been studied in a variety of contexts, including cancer research, cardiovascular disease, and neurodegenerative disorders. Its potential as a therapeutic target or diagnostic marker is currently being explored.

properties

CAS RN

112968-03-3

Product Name

P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt

Molecular Formula

C20H24N10NaO19P4

Molecular Weight

855.3 g/mol

InChI

InChI=1S/C20H24N10O19P4.Na/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)45-11(1-31)5-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-6-12(2-32)46-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30;/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);

InChI Key

HIWCMWPDMKCOGN-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na]

Origin of Product

United States

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